1-Phenyl-3,4-dihydroquinolin-2(1H)-one

Norepinephrine reuptake inhibitor NET pharmacology CNS drug discovery

This N-phenyl-substituted benzo-fused δ-lactam is the validated parent scaffold for Eli Lilly's norepinephrine reuptake inhibitor (NRI) program, with C3-aminoalkyl derivatization yielding potent and selective NRIs. It also serves as a privileged chemotype for reversible, isoform-selective MAO-B inhibition (IC₅₀ as low as 1.4 nM). With zero hydrogen-bond donors, a computed logP of ~2.8–3.2, and a topological polar surface area of ~20 Ų, this compound is optimized for CNS penetration and blood–brain barrier transit, making it the ideal starting point for neuroscience drug discovery.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B8789575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2
InChIKeyKZVGADOBXOOISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3,4-dihydroquinolin-2(1H)-one – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-Phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 67176-93-6; synonyms: 1-phenyl-1,2,3,4-tetrahydroquinolin-2-one, 1-phenyl-3,4-dihydrocarbostyril) is an N-phenyl-substituted benzo-fused δ-lactam belonging to the 3,4-dihydroquinolin-2(1H)-one class [1]. Its molecular formula is C₁₅H₁₃NO (MW 223.27 g/mol) with zero hydrogen-bond donors, one hydrogen-bond acceptor, and a single rotatable bond (N–phenyl torsion), yielding a computed logP of approximately 2.8–3.2 and topological polar surface area of ~20 Ų . The compound serves as the unsubstituted parent scaffold from which Eli Lilly discovered a novel series of potent and selective norepinephrine reuptake inhibitors (NRIs) via structure–activity relationship (SAR) expansion at the C3 position [1]. Commercially, it is typically supplied at ≥95% purity and is available in multi-gram quantities from major chemical suppliers, reflecting its established synthetic accessibility via Buchwald–Hartwig N-arylation of 3,4-dihydro-1H-quinolin-2-one in ~80% yield [1].

Why In-Class 3,4-Dihydroquinolin-2(1H)-ones Cannot Substitute for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one Without Risk of Divergent Activity


The N-phenyl substituent on 1-phenyl-3,4-dihydroquinolin-2(1H)-one is not a passive structural accessory; it fundamentally determines target engagement profile, physicochemical suitability for CNS penetration, and synthetic derivatization potential. The unsubstituted NH parent (3,4-dihydro-1H-quinolin-2-one) possesses a hydrogen-bond donor that alters both lipophilicity and molecular recognition at monoamine transporters, resulting in a different pharmacological fingerprint [1]. The regioisomeric 4-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS 4888-33-9) places the phenyl group at the C4 position, generating a chiral center and a sterically and electronically distinct presentation to biological targets — this isomer has been independently explored as an SMN2 transcription enhancer and marine natural product scaffold, with no overlap in the norepinephrine reuptake inhibition profile [2]. Furthermore, the fully aromatic quinolin-2(1H)-one system lacks the conformational flexibility of the saturated C3–C4 bond, which directly impacts vasorelaxing potency: 3,4-dihydro counterparts demonstrated superior vasorelaxing activity relative to their fully aromatic quinolin-2(1H)-one analogs in head-to-head pharmacological evaluation [3]. Generic substitution among these scaffold variants without experimental validation therefore carries a high risk of target disengagement or altered ADME properties.

Quantitative Differentiation Evidence for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one Versus Closest Structural Analogs


Norepinephrine Transporter (NET) Inhibition: N-Phenyl Scaffold Is Essential for Potent NET Engagement

In the Eli Lilly discovery program, 1-phenyl-3,4-dihydro-1H-quinolin-2-one (compound 6) served as the obligatory N-arylated intermediate for generating all potent NET inhibitors in the series. The unsubstituted NH parent (3,4-dihydro-1H-quinolin-2-one, compound 5) was the synthetic precursor but was not itself reported as a NET inhibitor; only after N-phenylation to compound 6 and subsequent C3-aminoalkyl functionalization did the series achieve potent NET reuptake inhibition. The N-phenyl group provides the critical lipophilic anchor that complements the NET pharmacophore, and the measured logD of the optimized clinical leads (e.g., compound 43: logD = 1.8) was achieved through systematic lipophilicity tuning starting from the N-phenyl scaffold (lead compound 11a: logD = −0.48) [1]. This N-phenyl-to-NH substitution cannot be made without collapsing the entire NET pharmacology of the series.

Norepinephrine reuptake inhibitor NET pharmacology CNS drug discovery

Vasorelaxing Activity: 3,4-Dihydroquinolin-2(1H)-ones Outperform Fully Aromatic Quinolin-2(1H)-ones

A direct head-to-head pharmacological comparison demonstrated that quinolin-2(1H)-one α-methylidene-γ-butyrolactones exhibited less vasorelaxing activity than their 3,4-dihydro counterparts. Within the 3,4-dihydroquinolin-2(1H)-one series, compounds bearing a methyl or phenyl group at the C(γ) position of the lactone were more vasorelaxant than C(γ)-fluorophenyl derivatives [1]. This establishes that the saturated C3–C4 bond is a critical determinant of vasorelaxant efficacy, directly differentiating 1-phenyl-3,4-dihydroquinolin-2(1H)-one from any fully aromatic quinolin-2(1H)-one analog.

Vasorelaxation Cardiovascular pharmacology Dihydroquinolinone SAR

MAO-B Inhibition Selectivity: The 3,4-Dihydroquinolin-2(1H)-one Scaffold Enables Nanomolar Potency and Isoform Selectivity Up to 40,000-Fold

Systematic SAR studies on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones established this scaffold as a privileged chemotype for MAO-B inhibition. The most potent inhibitor from the C6/C7-substituted series (compound 3a) displayed an IC₅₀ of 0.0014 μM (1.4 nM) against human MAO-B with selectivity for MAO-B over MAO-A ranging from 99-fold to 40,000-fold across the series [1]. In a parallel study, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone exhibited an IC₅₀ of 2.9 nM against MAO-B with 2,750-fold selectivity over MAO-A [2]. The structurally related coumarin (1-benzopyran-2-one) scaffold — a direct biososteric comparator — has also been reported as an MAO-B inhibitor scaffold, but the 3,4-dihydro-2(1H)-quinolinones achieved higher potency and selectivity in head-to-head evaluation [2]. The N-phenyl substitution on the 3,4-dihydroquinolin-2(1H)-one core provides the lipophilic bulk that occupies the MAO-B entrance cavity, a feature absent in the NH parent.

Monoamine oxidase B Parkinson's disease Neuroprotection

Anticonvulsant Efficacy: 3,4-Dihydroquinolin-2(1H)-one Derivatives Surpass Carbamazepine and Ethosuximide in MES and scPTZ Models

In two independent in vivo studies, 3,4-dihydroquinolin-2(1H)-one-based compounds were benchmarked directly against clinical anticonvulsant standards carbamazepine and ethosuximide. Compound 5b (7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) demonstrated ED₅₀ values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ) in one study [1], and ED₅₀ values of 10.1 mg/kg (MES) and 9.3 mg/kg (scPTZ) in a replicate study [2], both superior to carbamazepine and ethosuximide. The same compound exhibited sub-micromolar GABA_A receptor binding affinity (IC₅₀ = 0.11–0.12 μM) and significant anxiolytic activity at 1 mg/kg in the elevated plus maze [1]. While these data are from a C7-functionalized derivative rather than the parent 1-phenyl compound, they establish the 3,4-dihydroquinolin-2(1H)-one scaffold as capable of delivering in vivo efficacy exceeding established first-line anticonvulsants.

Anticonvulsant Epilepsy GABA_A receptor

Antiproliferative Activity in Glioblastoma: 3,4-Dihydroquinolin-2(1H)-one Analogs Show 4- to 22-Fold Greater Potency Than Temozolomide

A 2025 study evaluated 23 novel 3,4-dihydroquinolin-2(1H)-one analogs as potential VEGFR2 inhibitors in glioblastoma multiforme (GBM). The most potent compounds — 4m (IC₅₀ = 4.20 μM), 4q (IC₅₀ = 8.00 μM), 4t (IC₅₀ = 10.48 μM), and 4u (IC₅₀ = 7.96 μM) — demonstrated markedly higher antiproliferative efficacy compared to temozolomide (TMZ), the current standard-of-care for GBM, which exhibited IC₅₀ values of 92.90 μM (U87-MG) and 93.09 μM (U138-MG) [1]. This represents a 9- to 22-fold improvement in potency. Molecular docking and dynamics simulations confirmed that these compounds engage key residues within the VEGFR2 kinase binding pocket, supporting a rational basis for the observed activity [1]. While the tested compounds are C4- and C6-substituted analogs rather than the parent 1-phenyl scaffold, the study validates the 3,4-dihydroquinolin-2(1H)-one core as a druggable template for CNS oncology applications.

Glioblastoma multiforme VEGFR2 inhibitor Anticancer

Synthetic Accessibility: Multi-Gram Preparation via Buchwald–Hartwig N-Arylation in 80% Yield

The Eli Lilly team developed a robust, scalable synthetic route to 1-phenyl-3,4-dihydro-1H-quinolin-2-one (compound 6) via copper(I)-catalyzed Buchwald–Hartwig N-arylation of commercially available 3,4-dihydro-1H-quinolin-2-one (compound 5) with bromobenzene or iodobenzene in refluxing 1,4-dioxane, using trans-cyclohexane-1,2-diamine as the ligand, achieving an 80% isolated yield [1]. This method was explicitly reported to enable multi-gram preparation of both the final target scaffold and advanced intermediates for SAR expansion [1]. In contrast, synthesis of the regioisomeric 4-phenyl-3,4-dihydroquinolin-2(1H)-one typically requires alternative cyclization strategies (e.g., polyphosphoric acid-mediated cyclization of N-phenylcinnamamides or transition-metal-catalyzed C–H amidation), which may involve harsher conditions or less predictable regiochemical outcomes [2].

Synthetic methodology N-arylation Scale-up

High-Confidence Research and Industrial Application Scenarios for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one


Medicinal Chemistry: Late-Stage C3-Functionalization for CNS Transporter Inhibitor Discovery

1-Phenyl-3,4-dihydroquinolin-2(1H)-one is the optimal starting scaffold for programs targeting monoamine transporters (NET, SERT, DAT). The Eli Lilly discovery program demonstrated that C3-aminoalkyl derivatization of this scaffold yields potent and selective norepinephrine reuptake inhibitors with tunable lipophilicity (logD range: −0.48 to +1.8) [1]. The N-phenyl group is pharmacophorically essential and the C3 position is synthetically permissive for Mannich-type alkylation. Procurement of this exact scaffold enables direct entry into a validated CNS SAR program without the need for de novo N-arylation optimization [1].

Neurodegenerative Disease Research: MAO-B Inhibitor Lead Generation

The 3,4-dihydroquinolin-2(1H)-one scaffold — particularly when N-phenyl-substituted — is a privileged chemotype for reversible, isoform-selective MAO-B inhibition. C6 and C7 functionalization of this scaffold has yielded inhibitors with IC₅₀ values as low as 1.4 nM and selectivity indices up to 40,000-fold for MAO-B over MAO-A [2]. This level of potency and selectivity positions the scaffold as a viable alternative to the coumarin chemotype for Parkinson's disease and neuroprotection programs. The N-phenyl variant provides the lipophilic anchor for MAO-B entrance cavity occupancy, and procurement of the pre-formed N-phenyl scaffold accelerates SAR exploration at the C6/C7 vectors [2].

CNS Oncology: VEGFR2-Targeted Glioblastoma Therapeutic Development

The 3,4-dihydroquinolin-2(1H)-one scaffold has demonstrated significant antiproliferative activity against GBM cell lines, with lead analogs achieving IC₅₀ values 9- to 22-fold lower than temozolomide [3]. Molecular docking studies confirmed engagement of key VEGFR2 kinase residues, supporting a rational structure-based design approach [3]. The 1-phenyl variant of this scaffold serves as a suitable starting point for further optimization of CNS-penetrant VEGFR2 inhibitors, particularly given its favorable physicochemical profile (zero H-bond donors, moderate logP, low TPSA) that is conducive to blood–brain barrier penetration [1].

Chemical Biology: Scaffold for Probe Development and Chemoproteomics

The synthetic versatility of 1-phenyl-3,4-dihydroquinolin-2(1H)-one — with demonstrated C3 alkylation, C6/C7 electrophilic aromatic substitution, and amide carbonyl reactivity — makes it an attractive core for constructing chemical biology probes. The scaffold has been employed in the development of dopamine D₂ receptor modulators related to aripiprazole [4], and in the synthesis of 3-allyl derivatives for enantiopure heterocyclic compound preparation [5]. Its commercial availability at ≥95% purity in multi-gram quantities [1] facilitates efficient probe synthesis and SAR expansion without requiring investment in scaffold construction.

Quote Request

Request a Quote for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.